molecular formula C7H11Cl2N3O B6177621 4-(aminomethyl)pyridine-2-carboxamide dihydrochloride CAS No. 2551118-07-9

4-(aminomethyl)pyridine-2-carboxamide dihydrochloride

Cat. No.: B6177621
CAS No.: 2551118-07-9
M. Wt: 224.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)pyridine-2-carboxamide dihydrochloride is a chemical compound with the molecular formula C8H10N2O2·2HCl It is a derivative of pyridine, featuring an aminomethyl group attached to the pyridine ring and a carboxamide group at the second position

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-aminopyridine as the starting material.

  • Reaction Steps: The aminopyridine undergoes a series of reactions, including nitration, reduction, and amidation, to introduce the carboxamide group.

  • Reaction Conditions: The reactions are usually carried out under acidic or neutral conditions, with specific temperatures and catalysts depending on the desired yield and purity.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.

  • Purification: The final product is purified through crystallization or other methods to remove impurities and obtain the desired dihydrochloride salt form.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the aminomethyl group to an amine oxide.

  • Reduction: Reduction reactions can convert the carboxamide group to an amine, resulting in different derivatives.

  • Substitution: Substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution Reagents: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Amine oxides and other oxidized derivatives.

  • Reduction Products: Amines and related compounds.

  • Substitution Products: Substituted pyridines with different functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Biology: It serves as a tool in biochemical studies, including enzyme inhibition and receptor binding assays. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The aminomethyl group can act as a ligand, binding to metal ions or enzymes, while the carboxamide group can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and biological system involved.

Comparison with Similar Compounds

  • 4-(Aminomethyl)benzoic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

  • 4-(Aminomethyl)pyridine: A simpler derivative without the carboxamide group.

  • 4-(Aminomethyl)piperidine: A compound with a similar aminomethyl group but a different ring structure.

Properties

CAS No.

2551118-07-9

Molecular Formula

C7H11Cl2N3O

Molecular Weight

224.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.